molecular formula C8H7NO3 B031611 Phthalamic acid CAS No. 88-97-1

Phthalamic acid

Cat. No. B031611
CAS RN: 88-97-1
M. Wt: 165.15 g/mol
InChI Key: CYMRPDYINXWJFU-UHFFFAOYSA-N
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Description

Phthalamic acid is involved in the synthesis of novel compounds and polymers, contributing to advancements in materials science and chemistry. Its utility spans from the synthesis of optically active polyamides to its role in creating adhesive polymers and understanding its ion chemistry for mass spectral analysis.

Synthesis Analysis

The synthesis of this compound derivatives involves multiple steps, starting from phthalic anhydride reacting with specific amino acids or alcohols under various conditions, including microwave-assisted synthesis for efficiency. For example, it is prepared from phthalic anhydride and l-isoleucine in acetic acid solution, yielding high yields of imide acid, which is further processed to obtain the desired this compound derivative (Mallakpour & Taghavi, 2008).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is analyzed through various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR. These analyses reveal the planar nature of the phthalimide group and the extensive hydrogen bonding in its crystal structure, contributing to its physical and chemical properties (Elz et al., 1983).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including polymerization and coordination with metals, to form complex structures. For instance, it reacts with diisocyanates under microwave irradiation to produce optically active polyamides containing pendent phthalimide groups with moderate inherent viscosities (Mallakpour & Taghavi, 2008).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and thermal stability, are crucial for their application in materials science. Some derivatives exhibit good solubility in organic solvents and possess high thermal stability, which is essential for their use in high-performance materials (Mallakpour & Taghavi, 2008).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with other compounds, are central to its role in synthesis and materials development. Its ability to form coordination polymers and undergo radical polymerization highlights its versatile chemical nature and its potential in creating novel materials (Lamparth et al., 2014).

Scientific Research Applications

  • Endocrine Disruption and Reproductive Effects : Phthalates, including phthalamic acid derivatives, are known for their use as plasticizers and additives in consumer products. Studies on laboratory animals have indicated their potential for endocrine disruption and reproductive effects (Wang, Zhu, & Kannan, 2019).

  • Chemical Reactions : this compound can react with lead tetra-acetate to produce oxizine derivatives, a process involving the formation of isocyanates (Beckwith & Hickman, 1968).

  • Fire-Safe Polymers : Polyhydroxyamic acid (PHAA), synthesized from this compound, shows potential as a fire-safe polymer due to its endothermic reaction and the release of water and carbon dioxide during cyclization and rearrangement reactions (Park, Farris, & Kantor, 2004).

  • Agricultural Applications : this compound, used as a root activator, has been shown to increase rice yield significantly when combined with organic matter (Park & Mok, 1974).

  • Insecticidal Activities : Certain derivatives of this compound exhibit strong larvicidal activities against pests like Plutella xylostella, with the activity depending on specific substituents in the structure (Feng et al., 2010).

  • Horticultural Benefits : N-phenyl-phthalamic acid (PPA) can extend the flowering time of apple cultivars and influence fruit set and quality, although these effects are also affected by factors like fertilization and fruit number per tree (Racskó, 2006).

  • Herbicidal Activity : this compound precursors have been found to possess herbicidal activity on weeds and crops, offering selectivity, persistence, and minimal toxicity to crops (Mazza & Modena, 1999).

  • Geotropic Response Inhibition : Derivatives of this compound are known to inhibit the geotropic response in plants (Smith, Kennard, & Katekar, 1983).

  • Hydrolysis and Rearrangement : Studies have shown that this compound derivatives undergo hydrolysis and rearrangement reactions, although they are considered too stable to be used as prodrugs for amines (Bundgaard & Steffansen, 1990).

Mechanism of Action

Target of Action

Phthalamic acid, a derivative of phthalic acid, primarily targets nuclear receptors in various neural structures involved in controlling brain functions . These receptors play a crucial role in the onset of neurological disorders at the intracellular level . Another study suggests that this compound directly associates with and inhibits PIN auxin transporters .

Mode of Action

This compound interferes with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It also interferes with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to disrupt the endocrine system, affecting reproductive health and physical development . It also interferes with the sugar, lipid, and protein metabolic pathways related to stable membrane structure and cell growth . Moreover, it has been reported to be involved in the tricarboxylic acid (TCA) cycle, linoleic acid metabolism, valine, leucine and isoleucine biosynthesis and degradation, α-linolenic acid metabolism, and amino acid biosynthesis .

Pharmacokinetics

It is known to be a solid compound with a melting point of 140-143 °c (lit) . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its potential to induce neurological disorders. It can alter the development and function of hormone-dependent structures within the nervous system . Additionally, it has been found to enhance sugar, lipid, and amino acid metabolism, presumably related to the active resistance of cells to organic acid stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the natural aquatic environment, the solar photodegradation efficiency of phthalates would be lower than in the experimental environment due to factors such as water turbidity, depth, and other environmental characteristics . More research is needed to fully understand how various environmental factors influence the action of this compound.

Safety and Hazards

Phthalamic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Phthalamic acid interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to induce oxidative stress and oxidative damage in Lanzhou lily roots . It improves the level of membrane lipid peroxidation, reduces the content of antioxidant defense enzyme activity and the nonenzymatic antioxidant, and eventually inhibits the growth of the Lanzhou lily .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress and oxidative damage . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to induce oxidative stress in Lanzhou lily roots, leading to changes in the activity of antioxidant defense enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to affect sugar, lipid, and protein metabolic pathways related to stable membrane structure and cell growth .

properties

IUPAC Name

2-carbamoylbenzoic acid
Source PubChem
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InChI

InChI=1S/C8H7NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMRPDYINXWJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058980
Record name Benzoic acid, 2-(aminocarbonyl)-
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

88-97-1
Record name Phthalamic acid
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Record name Phthalamidic acid
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Record name PHTHALAMIC ACID
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Record name Phthalamic acid
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Synthesis routes and methods I

Procedure details

The following example illustrates the synthesis of a phthalimide-terminatedimide polymer with theoretical number average molecular weight of 11,600 g/mole. 3,4'-Oxydianiline (ODA) (25.0 mmole, 5.0062 g) and 1,3-bis(3-aminophenoxy)benzene (APB) (25.0 mmole, 7.3084 g) were dissolvedin N-methylpyrrolidinone (NMP) ( ~ 35 mL) in a flask equipped with a mechanical stirrer, condenser and nitrogen inlet. 3,3',4,4'-Biphenyl tetracarboxylic dianhydride (BPDA) (47.87 mmole, 14.0845 g) and phthalic anhydride (PA) (4.260 mmole, 0.6310 g) were slurried in NMP (~ 35 mL) and were added to the solution. Afterwashing with ~ 38 mL of NMP to provide a 20% solids content reaction, an exotherm of 10°-15° C. was observed. The exotherm quickly subsided and the reaction was stirred at 25° C. for 16 hours to form the phthalamide acid-terminated polyamide acid. The inherent viscosity (ninh) of the phthalamide acid-terminated polyamide acid was 0.41 dL/g in NMP at 25° C. To imidize, toluene (30 mL) was added and the reaction was heated at 160° C. for 24 hours. After cooling to 25° C., the polymer was still soluble. The solution was poured into water to precipitate a powder which was washed twice in water and dried at >100° C. to afford a yellow solid in high yield. The resulting phthalimide-terminated polyimide was soluble in NMP and had a glass transition temperature of 219° C. A film cast from the polyamide acid solution and dried one hour each at 100°, 225°, and 371° C. had a Tg of 223° C. and was tough and creasible.
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phthalimide-terminatedimide
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Synthesis routes and methods II

Procedure details

The following example illustrates the synthesis of a phthalimide-terminated imide oligomer with theoretical number average molecular weight of 11,600 g/mole. 3,4'-Oxydianiline (ODA) (63.75 mmole, 12.7653 g) and 1,3-bis(3-aminophenoxy)benzene (APB) (11.25 mmole, 3.2888 g) were dissolved in N-methylpyrrolidinone (NMP) (~50 mL) in a flask equipped with a mechanical stirrer, condenser and nitrogen inlet. 3,3',4,4'-Biphenyl tetracarboxylic dianhydride (BPDA) (72.0 mmole, 21.1838 g) and phthalic anhydride (PA) (6.0 mmole, 0.8888 g) were slurried in NMP (~50 mL) and were added to the solution. After washing with ~32 mL of NMP to provide a 20% solids content reaction, an exotherm of 10-15° C. was observed. The exotherm quickly subsided and the reaction was stirred at 25° C. for 16 h to form the phthalamide acid-terminated polyamide acid. The inherent viscosity (ηinh)) of the phthalamide acid-terminated polyamide acid was 0.47 dL/g in NMP at 25° C. To imidize, toluene (30 mL) was added and the reaction was heated at 160° C. for 24 h. After cooling, a powder precipitated which was washed twice in water and dried ~230° C. in a vacuum to afford a yellow solid in high yield. The resulting phthalimide-terminated polyimide was insoluble in NMP and had a glass transition temperature 245° C. and a melting point at ~357° C. A film cast from the polyamide acid solution and dried 1 hour each at 100, 225, and 371° C. had a Tg of 248° C. and a Tm at 357° C. and was tough and creasible.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of phthalamic acid?

A1: this compound has the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol.

Q2: How are this compound derivatives typically synthesized?

A2: this compound derivatives are commonly synthesized by reacting phthalic anhydride with various amines. This reaction can be carried out in different solvents, and the choice of solvent can influence the reaction outcome. For example, using aqueous ammonia can lead to the formation of phthalamides, while using ethanol or other alcohols often yields phthalimides. []

Q3: What spectroscopic techniques are used to characterize this compound derivatives?

A3: Researchers commonly use Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (1H-NMR) spectroscopy, and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy to characterize the structure of this compound derivatives. [, , , ]

Q4: Can phthalamic acids undergo cyclization reactions?

A4: Yes, phthalamic acids can undergo intramolecular cyclization reactions to form phthalimides. This reaction is often facilitated by dehydrating agents like acetic anhydride or by heating. The reaction pathway and product distribution can be influenced by factors such as the substituents on the nitrogen atom, the reaction conditions, and the solvent used. [, , ]

Q5: What are some known biological activities of this compound derivatives?

A5: this compound derivatives exhibit a range of biological activities, including antimicrobial, antimalarial, antihypertensive, antiviral, and herbicidal properties. []

Q6: How do this compound derivatives exert their plant growth-regulating effects?

A6: Some this compound derivatives, such as N-(1-naphthyl)this compound (NPA), act as auxin transport inhibitors. They can induce the formation of pseudonodules on legume roots, similar to those elicited by Rhizobium bacteria. These pseudonodules express early nodulin genes, suggesting that NPA might mimic the activity of compounds produced during the early stages of nodule development. [, , ]

Q7: Have this compound derivatives been investigated for their anticancer potential?

A7: Yes, certain this compound derivatives have shown potential as anticancer agents. For instance, a study explored the synthesis and evaluation of new phthalimide and this compound analogs as β-glucosidase inhibitors. The rationale behind this approach stems from the role of β-glucosidase in hyperglycemia and its association with non-alcoholic fatty liver disease, which can progress to liver carcinoma (HepG2 cancer). The study included in silico analyses, involving molecular docking and MD simulations, to understand the interactions of the synthesized compounds with β-glucosidase. In vitro assays confirmed the inhibitory potential of some compounds against β-glucosidase and their cytotoxic activity against HepG2 cancer cell lines. []

Q8: Are there any this compound derivatives that have been studied for their effects on the nervous system?

A8: While the provided research does not specifically delve into the neurological effects of this compound derivatives, one study describes the characteristics of a transplantable rat hepatoma (No. 5123) induced by the ingestion of N-(2-fluorenyl)this compound (2-FPA). Although the primary focus of this study is on liver cancer, it highlights the potential long-term effects of certain this compound derivatives. []

Q9: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of this compound derivatives?

A9: While the provided research does not delve into specific formulation strategies for this compound derivatives, this remains an active area of research in drug development.

Q10: How is computational chemistry employed in the study of this compound derivatives?

A12: Computational chemistry plays a vital role in understanding the structure, properties, and behavior of this compound derivatives. Researchers use molecular modeling techniques, such as MM+ and AM1 calculations, to predict the dominant conformations of these molecules. These calculations provide valuable insights into the electronic and geometrical parameters that influence their biological activity. []

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